molecular formula C18H18FNO4 B5015446 3-[(2-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

3-[(2-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No.: B5015446
M. Wt: 331.3 g/mol
InChI Key: PBUISZDJPZWNHE-CMDGGOBGSA-N
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Description

The compound “3-[(2-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one” is a synthetic chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of biological activities such as anti-inflammatory, anticancer, antiviral and antituberculosis activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorophenyl group, an amino group, and a trimethoxyphenyl group attached to a propenone backbone . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 449.486 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data (IR, NMR, UV etc.) would need to be determined experimentally.

Mechanism of Action

The compound has been studied for its anti-chagasic activity against Trypanosoma cruzi . The in vitro tests showed a reduction in the protozoan metabolism in host cells . The molecular docking models evaluate this growth inhibition through the synergistic effect associated with Benznidazole against validated therapeutic target key stages (Cruzaine TcGAPDH and Trypanothione reductase) of the Trypanosoma cruzi development cycle .

Future Directions

The compound shows promise as an antichagasic drug with a low incidence of organic toxicity . Future research could focus on further in vitro and in vivo studies to confirm its efficacy and safety. Additionally, studies could explore its potential activities against other biological targets.

Properties

IUPAC Name

(E)-3-(2-fluoroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-7-5-4-6-13(14)19/h4-11,20H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUISZDJPZWNHE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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